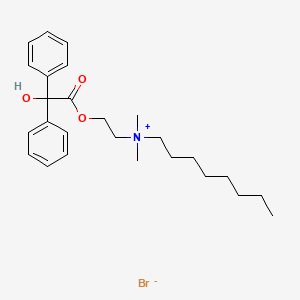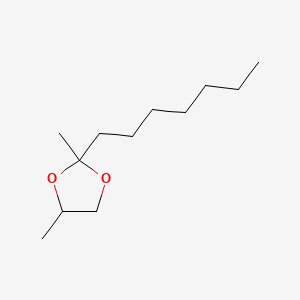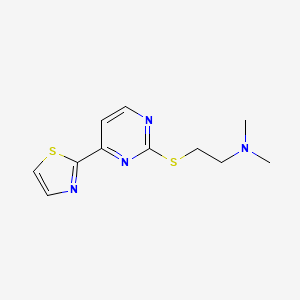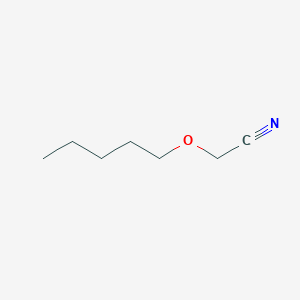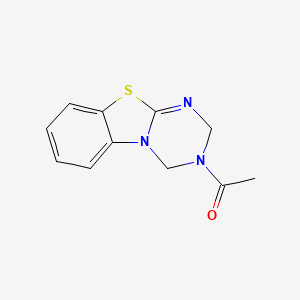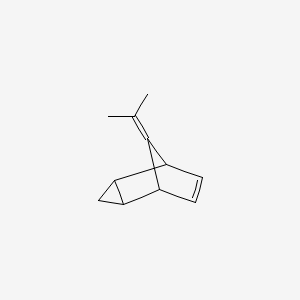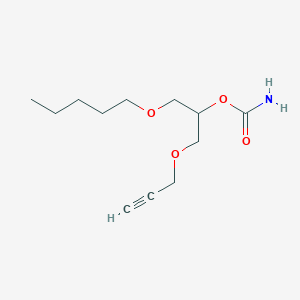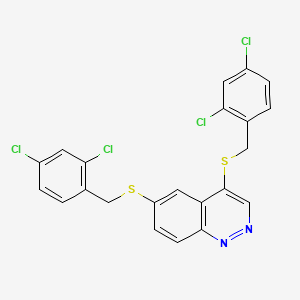
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide is a chemical compound with the molecular formula C8H9O5P.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and effectiveness in producing the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the Grignard reaction makes it suitable for industrial applications, ensuring a consistent and high-yield production process .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they typically involve controlled temperatures and specific catalysts to ensure efficient and selective reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide has numerous scientific research applications. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis . Additionally, its unique chemical properties make it valuable in industrial processes, such as the synthesis of advanced materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. This interaction can modulate various biochemical pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide include phosphinecarboxylic acid, dimethoxy-, 4-methylphenyl ester, oxide . These compounds share similar structural features but differ in their functional groups and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
74270-30-7 |
|---|---|
Molekularformel |
C8H9O5P |
Molekulargewicht |
216.13 g/mol |
IUPAC-Name |
(4-methylphenoxy)carbonylphosphonic acid |
InChI |
InChI=1S/C8H9O5P/c1-6-2-4-7(5-3-6)13-8(9)14(10,11)12/h2-5H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
OPEPIMRGZUJTBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


